molecular formula C17H14N4OS B2621233 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894046-78-7

6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2621233
CAS RN: 894046-78-7
M. Wt: 322.39
InChI Key: PNHPYRSEOYWVIE-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a heterocyclic compound that contains a triazole ring fused with a pyridazine ring.

Mechanism of Action

The exact mechanism of action of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, this compound can reduce the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress, in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has several advantages and limitations for lab experiments. One of the advantages is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its heterocyclic structure makes it a potential candidate for the development of novel drugs with improved pharmacological properties. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine. One of the most significant directions is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets. Furthermore, studies are needed to investigate the potential applications of this compound in other fields, such as biochemistry and pharmacology.

Synthesis Methods

The synthesis of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has been reported in the literature. One of the most common methods involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with 2-methylbenzyl bromide in the presence of triethylamine to obtain 2-(2-methylbenzylthio)-5-methylthiophene-3-carboxylic acid. This compound is then reacted with furfuryl isothiocyanate to obtain the desired product.

Scientific Research Applications

6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

6-(furan-2-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-12-5-2-3-6-13(12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-7-4-10-22-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPYRSEOYWVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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